molecular formula C9H10BrFO B6287093 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene CAS No. 2383809-36-5

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene

Cat. No.: B6287093
CAS No.: 2383809-36-5
M. Wt: 233.08 g/mol
InChI Key: ANSVGVKSGCPCDS-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, fluoro, and methyl groups

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a methylbenzene derivative, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Subsequent reactions can introduce the ethoxy and fluoro groups under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Ethoxylation: Ethanol (C2H5OH) and a strong acid catalyst.

    Fluorination: Fluorine gas (F2) or other fluorinating agents like Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while oxidation can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of different functional groups allows it to participate in multiple reaction pathways, including nucleophilic and electrophilic substitutions. The molecular targets and pathways involved would vary based on the specific reaction or application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene: C9H10BrFO

    1-Bromo-3-ethoxy-2-fluoro-4-methylbenzene: C9H10BrFO

    1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene: C9H10BrFO

Uniqueness

This compound is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-ethoxy-4-fluoro-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-3-12-9-6(2)8(11)5-4-7(9)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSVGVKSGCPCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1C)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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